![molecular formula C15H15ClO3S B2855587 1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338774-88-2](/img/structure/B2855587.png)
1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonyl derivative, which typically involves a sulfur atom bonded to two oxygen atoms (a sulfonyl group) and an organic moiety . The presence of the sulfonyl group often contributes to the reactivity and properties of these compounds .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Sulfonyl groups, for example, are known to participate in a variety of reactions, including nucleophilic substitution and elimination reactions .Wirkmechanismus
The mechanism of action of 1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol is not well understood. It is believed to act as a nucleophile, reacting with electrophilic species such as carbonyl compounds and halogenated compounds. It is also believed to act as a catalyst in the formation of certain compounds, such as esters and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol are not well understood. It is believed to be relatively non-toxic, and has not been reported to cause any adverse effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol has several advantages for use in laboratory experiments. It is relatively non-toxic, and has a low boiling point, making it easy to handle and store. It is also relatively inexpensive and readily available. However, it is not very stable and can react with other compounds, making it unsuitable for some experiments.
Zukünftige Richtungen
The potential future directions for 1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of organic compounds, pharmaceuticals, and agrochemicals. Additionally, further research into its stability and reactivity could lead to the development of new and improved synthesis methods. Finally, further research into the safety and toxicity of the compound could lead to its use in a wider range of applications.
Synthesemethoden
The synthesis of 1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenyl-2-propanol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures between 0 and 80 °C. The reaction is typically complete within 1-2 hours.
Wissenschaftliche Forschungsanwendungen
1-(1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanolyl)sulfonyl]-2-phenyl-2-propanol has been used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. It has also been used in the synthesis of a variety of other compounds, including dyes, insecticides, herbicides, and other organic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3S/c1-15(17,12-5-3-2-4-6-12)11-20(18,19)14-9-7-13(16)8-10-14/h2-10,17H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWRTPHLQXKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

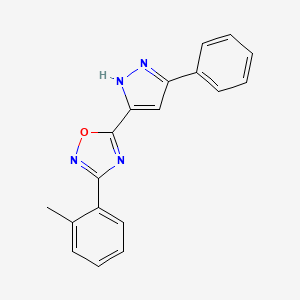
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)
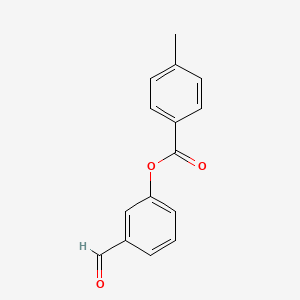
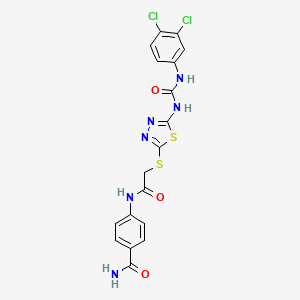
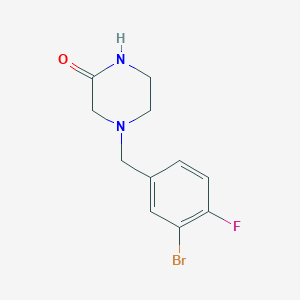
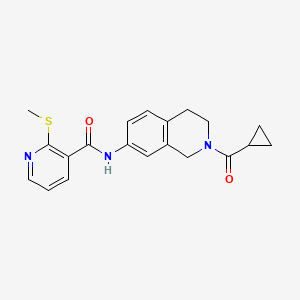
![N-(3-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2855516.png)
![1-(4-Methylphenyl)-5-oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrrolidine-3-carboxamide](/img/structure/B2855517.png)
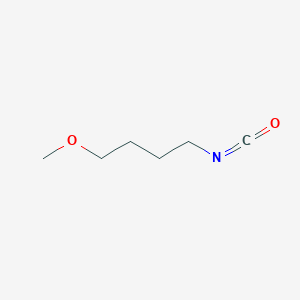
![3-Phenyl-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2855521.png)
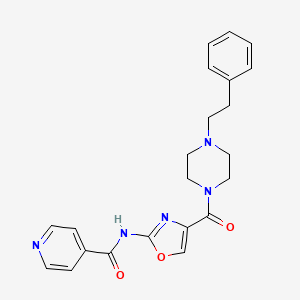
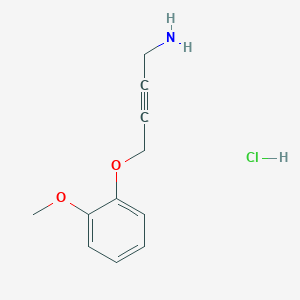

![2-Oxadispiro[2.0.34.33]decane](/img/structure/B2855527.png)